molecular formula C16H17ClFNO4S B2599906 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034456-90-9

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2599906
CAS No.: 2034456-90-9
M. Wt: 373.82
InChI Key: AIBRPLRRHQDKCY-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, a fluoro group, and a methoxybenzenesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives .

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and chlorophenyl-containing molecules. Examples include:

Uniqueness

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO4S/c1-23-15-6-5-13(18)10-16(15)24(21,22)19-8-7-14(20)11-3-2-4-12(17)9-11/h2-6,9-10,14,19-20H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRPLRRHQDKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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